molecular formula C19H22FN3O2 B2582070 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide CAS No. 1384792-10-2

2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide

Cat. No.: B2582070
CAS No.: 1384792-10-2
M. Wt: 343.402
InChI Key: YHSVMCLKBFSZGT-UHFFFAOYSA-N
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Description

2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide is a complex organic compound that features a fluorinated pyridine ring, a piperidine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide typically involves multiple steps. One common approach is to start with the fluorinated pyridine derivative, which undergoes a series of reactions including nucleophilic substitution and amide formation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxamide group produces an amine.

Scientific Research Applications

2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorinated pyridine ring and the piperidine moiety are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxypiperidine: Shares the piperidine moiety but lacks the fluorinated pyridine ring and carboxamide group.

    2-fluoropyridine: Contains the fluorinated pyridine ring but lacks the piperidine moiety and carboxamide group.

Uniqueness

2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide is unique due to its combination of a fluorinated pyridine ring, a piperidine moiety, and a carboxamide group

Properties

IUPAC Name

2-fluoro-N-[4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-18-13-15(5-9-21-18)19(25)22-16-3-1-14(2-4-16)6-10-23-11-7-17(24)8-12-23/h1-5,9,13,17,24H,6-8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSVMCLKBFSZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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